6-Formylpterin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Analysis
6-Formylpterin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylpterin (6-FP) is a pteridine derivative that has garnered significant scientific interest due to its diverse biological activities. It is notably recognized as a photodegradation product of folic acid (Vitamin B9), a potent inhibitor of xanthine oxidase, and a modulator of the immune system through its interaction with the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2][3][4][5][6][7][8] This technical guide provides an in-depth examination of the chemical structure of 6-Formylpterin, its role in generating reactive oxygen species (ROS), its immunological functions, and the experimental protocols employed in its study.
Chemical Structure and Properties
6-Formylpterin is a heterocyclic compound featuring a pteridine core, which consists of fused pyrimidine and pyrazine rings. A distinguishing feature is the presence of a formyl group at the 6-position of the pteridine ring system.[9] While soluble in polar solvents like methanol, its solubility in water is poor at neutral pH.[9][10]
| Property | Value | Source |
| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carbaldehyde | [1] |
| Molecular Formula | C₇H₅N₅O₂ | [1][5][11] |
| Molecular Weight | 191.15 g/mol | [1][5][9] |
| Canonical SMILES | C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | [1][11] |
| InChI | InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | [1][5][11] |
| CAS Number | 712-30-1 | [1][5][11] |
| Synonyms | 6-FP, Pterin-6-aldehyde, 2-Amino-4-hydroxy-6-formylpteridine | [1][5][11] |
| Physical Description | Yellow to orange crystalline solid | [9] |
Biological Significance and Signaling Pathways
6-Formylpterin exhibits a range of biological effects, primarily stemming from its ability to generate reactive oxygen species and its role in the immune system.
Generation of Reactive Oxygen Species (ROS)
A key characteristic of 6-Formylpterin is its capacity to generate ROS, such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[12] This process is initiated by the reaction of 6-Formylpterin with NAD(P)H, leading to the consumption of oxygen.[12] The generated ROS can then induce various cellular responses, including apoptosis and the suppression of cell proliferation.[12] This unique property distinguishes it from other conjugated pterins like biopterin and neopterin.[12]
Caption: ROS generation pathway mediated by 6-Formylpterin.
Immunomodulatory Role
6-Formylpterin and its analogs function as small molecule antigens that are recognized by the MHC-related class I-like molecule, MR1.[3][4] This recognition allows for the presentation of these molecules to Mucosal-Associated Invariant T (MAIT) cells.[3][4] As a modulator of the MR1/MAIT cell machinery, 6-Formylpterin derivatives can play a significant role in regulating immune responses in various diseases.[3][4]
Experimental Protocols and Methodologies
The study of 6-Formylpterin involves a variety of experimental techniques to elucidate its chemical properties and biological functions.
Synthesis of 6-Formylpterin Derivatives
Chemical derivatization of 6-Formylpterin has been explored to enhance its solubility and maintain its biological activity. A general approach involves a three-component coupling reaction where the 2- and 3-positions of the 6-Formylpterin molecule are modified by reacting it with an acid chloride and N,N-dimethylformamide.[10] This method has been used to synthesize derivatives with increased solubility in both water and organic solvents.[10]
Analysis of ROS Generation
Several methods are employed to detect and quantify the generation of ROS by 6-Formylpterin:
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Polarography: This electrochemical technique is used to measure the consumption of oxygen in the presence of 6-Formylpterin and NAD(P)H, providing evidence of the redox reaction.[12]
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Electron Paramagnetic Resonance (EPR) Spectroscopy: Coupled with spin trapping techniques, EPR is a definitive method to detect and identify specific free radical species like the superoxide anion (O₂⁻).[10][12][13]
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High-Performance Liquid Chromatography (HPLC): HPLC is utilized to analyze the conversion of NADH to NAD⁺, confirming the catalytic activity of 6-Formylpterin in this reaction.[12]
Cellular Assays
To understand the biological effects of 6-Formylpterin-induced ROS, various cell-based assays are conducted. These include assays to measure the induction of apoptosis (e.g., flow cytometry with annexin V/propidium iodide staining) and the suppression of cell proliferation (e.g., MTT or WST-1 assays) in different cell lines such as HL-60, PanC-1, and Jurkat cells.[12][14]
Quantitative Data
While much of the literature describes the qualitative effects of 6-Formylpterin, some quantitative aspects of its activity have been noted.
| Parameter | Observation | Cell/System | Source |
| Xanthine Oxidase Inhibition | "hetero-substrate" inhibition at nanomolar concentrations | Enzyme assay | [5] |
| Solubility of Derivatives | 1.0 - 5.6 mM in water | Chemical analysis | [10] |
| Folic Acid Photodegradation | 10 µM folic acid degrades 2.1 and 5.8-fold faster than 5 µM and 1 µM solutions, respectively, forming 6-Formylpterin | HPLC analysis in vitro | [8] |
Conclusion
6-Formylpterin is a multifaceted molecule with significant implications for both basic research and therapeutic development. Its ability to generate reactive oxygen species and modulate the immune system makes it a compelling target for further investigation. The experimental methodologies outlined in this guide provide a framework for researchers to explore the chemical and biological properties of this intriguing pteridine derivative. Future studies focusing on detailed quantitative analysis and in vivo efficacy will be crucial in translating the potential of 6-Formylpterin into clinical applications.
References
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- 8. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 712-30-1: 6-Formylpterin | CymitQuimica [cymitquimica.com]
- 10. Novel 6-formylpterin derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-formylpterin - Wikidata [wikidata.org]
- 12. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 6-formylpterin nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
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